N-(4-bromophenyl)dodecanamide
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Overview
Description
N-(4-bromophenyl)dodecanamide is a chemical compound with the molecular formula C18H28BrNO and a molecular weight of 354.33 g/mol It is characterized by the presence of a bromophenyl group attached to a dodecanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)dodecanamide typically involves the reaction of 4-bromoaniline with dodecanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-bromoaniline+dodecanoyl chloride→this compound+HCl
The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. The purification of the compound is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)dodecanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of N-(4-substituted phenyl)dodecanamide derivatives.
Reduction: Formation of N-(4-bromophenyl)dodecanamine.
Oxidation: Formation of oxidized phenyl derivatives.
Scientific Research Applications
N-(4-bromophenyl)dodecanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)dodecanamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by interfering with cell signaling pathways or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)dodecanamide
- N-(4-fluorophenyl)dodecanamide
- N-(4-methylphenyl)dodecanamide
Uniqueness
N-(4-bromophenyl)dodecanamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can influence its reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
524725-91-5 |
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Molecular Formula |
C18H28BrNO |
Molecular Weight |
354.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)dodecanamide |
InChI |
InChI=1S/C18H28BrNO/c1-2-3-4-5-6-7-8-9-10-11-18(21)20-17-14-12-16(19)13-15-17/h12-15H,2-11H2,1H3,(H,20,21) |
InChI Key |
AVXVOGAGUBHGTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC1=CC=C(C=C1)Br |
Origin of Product |
United States |
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